4-Biphenylglyoxal

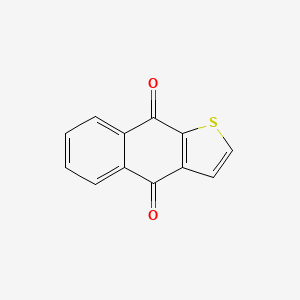

Overview

Description

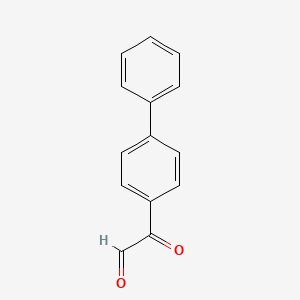

4-Biphenylglyoxal, also known as 2-oxo-2-(4-phenylphenyl)acetaldehyde, is a compound with the molecular formula C14H10O2 . It has a molecular weight of 210.23 g/mol .

Synthesis Analysis

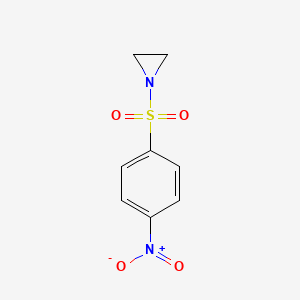

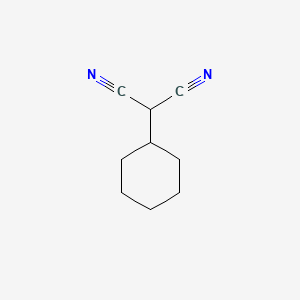

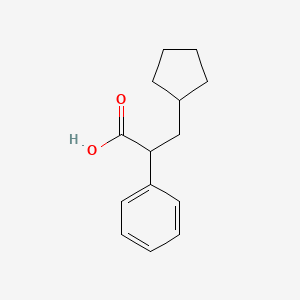

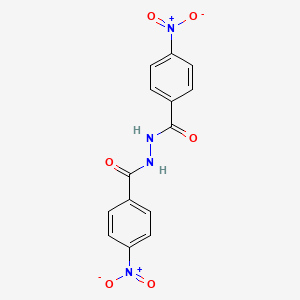

A new method for the synthesis of phenylglyoxal derivatives has been proposed, which includes a one-pot ozonolytic synthesis of acylhydrazones from phenylacrolein acetals . This process involves the ozonolytic cleavage of the substrate in methanol and treatment of the intermediate peroxides with hydrazides .Molecular Structure Analysis

The IUPAC name of 4-Biphenylglyoxal is 2-oxo-2-(4-phenylphenyl)acetaldehyde . The InChI code isInChI=1S/C14H10O2/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H . The Canonical SMILES is C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O . Chemical Reactions Analysis

While specific chemical reactions involving 4-Biphenylglyoxal are not mentioned in the search results, it’s worth noting that glyoxal and related substances can be analyzed using high-performance liquid chromatography with a refractive index detector .Physical And Chemical Properties Analysis

4-Biphenylglyoxal has a molecular weight of 210.23 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . Its exact mass is 210.068079557 g/mol , and its monoisotopic mass is also 210.068079557 g/mol . The topological polar surface area is 34.1 Ų , and it has a heavy atom count of 16 .Scientific Research Applications

Antiviral Properties

4-Biphenylglyoxal hydrate has been shown to be active against rhinovirus . It is believed to work by reacting with the glyoxal in the virus, which causes its destruction .

Anti-Infective Properties

In addition to its antiviral properties, 4-Biphenylglyoxal hydrate has also been found to have anti-infective properties . This suggests that it may be used as an alternative treatment for various types of viral infections .

Research Chemical

4-Biphenylglyoxal hydrate is often used as a research chemical . Its properties make it a valuable tool in the study of various biological and chemical processes .

Pharmaceutical Applications

Due to its antiviral and anti-infective properties, 4-Biphenylglyoxal hydrate may have potential applications in the pharmaceutical industry . It could be used in the development of new drugs or treatments .

Biochemical Studies

4-Biphenylglyoxal hydrate can be used in biochemical studies . Its unique properties make it a useful tool in the study of various biochemical reactions and processes .

Citrullination Studies

Citrullination is the conversion of peptidylarginine to peptidylcitrulline, which is catalyzed by peptidylarginine deiminases . This conversion is involved in different physiological processes and is associated with several diseases, including cancer and rheumatoid arthritis . 4-Biphenylglyoxal hydrate could potentially be used in research related to these processes .

Mechanism of Action

Target of Action

4-Biphenylglyoxal hydrate has been shown to be active against rhinovirus . Rhinoviruses are the primary cause of common colds and are a significant cause of morbidity in people with respiratory conditions. The compound’s primary target is the glyoxal in the virus, which it reacts with, leading to the virus’s destruction .

Mode of Action

It is believed to work by reacting with the glyoxal in the rhinovirus, which causes its destruction . This suggests that 4-Biphenylglyoxal may interfere with the virus’s ability to replicate or infect host cells.

Result of Action

The primary result of 4-Biphenylglyoxal’s action is the destruction of rhinovirus, potentially reducing the severity or duration of infections caused by this virus . .

properties

IUPAC Name |

2-oxo-2-(4-phenylphenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISUOZSNZBKYOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198005 | |

| Record name | (1,1'-Biphenyl)-4-acetaldehyde, alpha-oxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Biphenylglyoxal | |

CAS RN |

4974-58-7 | |

| Record name | α-Oxo[1,1′-biphenyl]-4-acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4974-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Biphenylglyoxyaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004974587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC53652 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,1'-Biphenyl)-4-acetaldehyde, alpha-oxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B3065481.png)

![3(2H)-Benzofuranone, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B3065483.png)